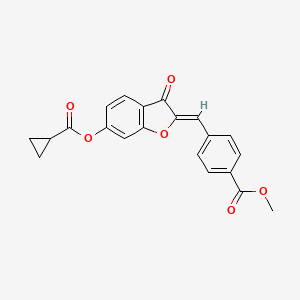

(Z)-methyl 4-((6-((cyclopropanecarbonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Beschreibung

This compound is a benzofuran derivative characterized by a Z-configuration at the exocyclic double bond, a 3-oxo group on the benzofuran core, and two distinct ester moieties: a cyclopropanecarbonyloxy group at position 6 and a methyl benzoate group at position 4 . The cyclopropane ring introduces steric strain and moderate electron-withdrawing effects, while the methyl benzoate enhances lipophilicity. Such structural features are common in pharmaceutical intermediates or bioactive molecules, where substituent variations influence solubility, stability, and target interactions.

Eigenschaften

IUPAC Name |

methyl 4-[(Z)-[6-(cyclopropanecarbonyloxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O6/c1-25-20(23)13-4-2-12(3-5-13)10-18-19(22)16-9-8-15(11-17(16)27-18)26-21(24)14-6-7-14/h2-5,8-11,14H,6-7H2,1H3/b18-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUGMCNIRUDVMJ-ZDLGFXPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Structure

The compound can be described structurally as follows:

- Molecular Formula : C₁₈H₁₈O₃

- Molecular Weight : 290.34 g/mol

Its structure features a benzofuran moiety, which is known for various pharmacological properties, and a cyclopropanecarbonyl group that may influence its biological activity.

Physical Properties

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

- Stability : Stable under standard laboratory conditions but sensitive to light and moisture.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, methoxylated chalcones have demonstrated effective free radical scavenging activities. The antioxidant capacity of (Z)-methyl 4-((6-((cyclopropanecarbonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate may be attributed to the presence of the α, β-unsaturated carbonyl system, which is known to interact with free radicals effectively.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies. For example, derivatives of benzofuran have shown promising results against both bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 20 µg/mL | |

| Staphylococcus aureus | 15 µg/mL | |

| Candida albicans | 25 µg/mL |

Case Studies

-

Study on Antioxidant Properties :

A study conducted on a series of methoxylated chalcones showed that compounds with similar structures to this compound exhibited up to 71% inhibition in DPPH radical scavenging assays, indicating strong antioxidant potential . -

Evaluation of Antimicrobial Efficacy :

In another study, derivatives of benzofuran were screened for their antimicrobial properties, revealing that compounds with structural similarities demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that this compound could exhibit similar efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its SAR:

- Functional Groups : The presence of the cyclopropanecarbonyl group may enhance lipophilicity, aiding in membrane penetration.

- Aromatic Rings : The benzofuran structure contributes to π-stacking interactions with biological targets.

- Substituents : Variations in substituents at specific positions on the aromatic rings can modulate activity against different microbial strains.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from the provided evidence, focusing on substituent effects, spectroscopic properties, and inferred physicochemical behaviors.

Substituent Variations and Functional Group Impacts

- This contrasts with the 2,6-dimethoxybenzoate (), where methoxy groups donate electrons, increasing ring reactivity . The 2,6-dichlorobenzyloxy group () combines steric bulk (Cl atoms) with moderate electron withdrawal, likely reducing solubility compared to the target compound .

- The 4-isopropylbenzylidene group () adds significant hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Spectroscopic Comparisons

- IR Spectroscopy: The absence of a nitrile group (~2235 cm⁻¹) in the target compound distinguishes it from . Ester carbonyl stretches (~1700–1730 cm⁻¹) are consistent across analogs, but the target’s cyclopropane ring may cause minor shifts due to strain .

NMR Spectroscopy :

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (Z)-methyl 4-... benzoate, and how do reaction conditions influence regioselectivity?

- Methodology : The compound's synthesis typically involves multi-step routes, including:

- Cyclopropane carbonyl activation : Use of cyclopropanecarbonyl chloride under anhydrous conditions to esterify hydroxyl groups on benzofuran intermediates.

- Knoevenagel condensation : To form the exocyclic double bond (Z-configuration), employ catalysts like piperidine or ammonium acetate in refluxing ethanol .

- Protecting group strategies : Temporary protection of reactive carbonyls (e.g., using trimethylsilyl groups) to prevent side reactions during coupling steps .

- Critical Parameters :

- Temperature control (<60°C) to avoid isomerization to the (E)-form.

- Solvent polarity (e.g., DMF vs. THF) to modulate reaction rates and selectivity .

Q. How is the Z-configuration of the exocyclic double bond confirmed experimentally?

- Analytical Techniques :

- NMR Spectroscopy : -NMR coupling constants () and NOE correlations to distinguish Z/E isomers. For example, a coupling constant of supports trans-configuration, while indicates cis .

- X-ray Crystallography : Definitive structural confirmation, as demonstrated in similar benzofuran derivatives (e.g., 72-75°C crystal melting point with resolved Z-configuration) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

- Root Cause Analysis :

- Impurity Profiling : Use HPLC (C18 column, acetonitrile/water gradient) to identify byproducts (e.g., cyclopropane ring-opening derivatives) .

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to detect intermediates (e.g., enolates) that may degrade under prolonged heating .

- Optimization Strategies :

- Adjust stoichiometry of cyclopropanecarbonyl chloride (1.2–1.5 equivalents) to minimize unreacted starting material.

- Implement flow chemistry for better heat dissipation and reproducibility .

Q. What computational approaches predict the reactivity of the benzofuran core in catalytic systems?

- Methods :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the α,β-unsaturated ketone moiety. For example, a LUMO energy of suggests susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. toluene) on conformational stability of the Z-isomer .

Q. How to design assays for evaluating the compound’s biological activity (e.g., enzyme inhibition)?

- Experimental Design :

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450 isoforms) due to the compound’s lipophilic cyclopropane and benzoate groups .

- In Vitro Assays :

- Fluorescence polarization assays using FITC-labeled substrates.

- IC determination via dose-response curves (0.1–100 µM range) .

- Data Interpretation :

- Use Hill coefficients to identify cooperative binding effects.

- Cross-validate with molecular docking (AutoDock Vina) to map binding poses .

Q. How to address conflicting -NMR data reported for similar benzofuran derivatives?

- Troubleshooting :

- Solvent Artifacts : Compare spectra in deuterated DMSO vs. CDCl; carbonyl shifts (C=O) vary by up to 3 ppm due to hydrogen bonding .

- Dynamic Effects : Variable temperature NMR (−50°C to 25°C) to detect conformational exchange broadening (e.g., rotational barriers in the benzofuran ring) .

- Standardization :

- Report NMR data with internal references (e.g., TMS) and solvent-specific calibration.

- Use 2D techniques (HSQC, HMBC) to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.